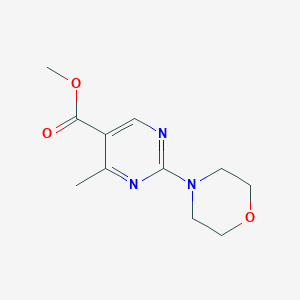

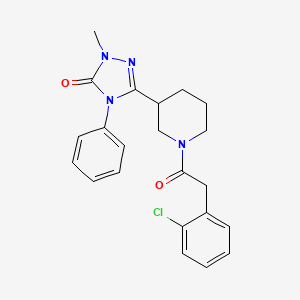

![molecular formula C11H13N3O2 B2495998 (4R,6R)-4-hydroxy-2,8,14-triazatricyclo[8.4.0.0,2,6]tetradeca-1(14),10,12-trien-7-one CAS No. 2059913-86-7](/img/structure/B2495998.png)

(4R,6R)-4-hydroxy-2,8,14-triazatricyclo[8.4.0.0,2,6]tetradeca-1(14),10,12-trien-7-one

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

The chemical under discussion belongs to a class of compounds characterized by their intricate cyclic structures, incorporating multiple nitrogen atoms (N) and a hydroxy group (OH) within a constrained ring system. Such compounds often exhibit unique chemical reactivity and physical properties due to their ring strain, stereochemistry, and functional groups, making them of interest in materials science, catalysis, and as potential pharmacophores.

Synthesis Analysis

The synthesis of complex cyclic compounds like "(4R,6R)-4-hydroxy-2,8,14-triazatricyclo[8.4.0.0^2,6]tetradeca-1(14),10,12-trien-7-one" likely involves multi-step synthetic routes. Key steps could include the formation of the triazatricyclo core through cyclization reactions, introduction of nitrogen functionalities via nitration or azide substitution, and stereocontrolled introduction of the hydroxy group. Techniques such as Corey–Chaykovsky epoxidation and Friedel–Crafts intramolecular cyclization could be pivotal (Shishov et al., 2014).

Molecular Structure Analysis

Determining the molecular structure of such a compound would involve spectroscopic methods like NMR (nuclear magnetic resonance) and possibly X-ray crystallography for solid-state structure elucidation. The stereochemistry at the 4R,6R positions indicates chiral centers, which would be confirmed and characterized by chiral NMR shift reagents or X-ray diffraction of single crystals (Dotsenko et al., 2007).

Chemical Reactions and Properties

The compound’s reactivity would be influenced by its cyclic structure and functional groups. For instance, the hydroxy group could undergo substitution reactions, while the nitrogen atoms within the triazacyclic framework might partake in coordination chemistry with metals or act as nucleophiles in substitution reactions. Triazenes formed from cyclic amines with diazonium salts illustrate the potential for constructing nitrogen-rich frameworks (Rivera & González-Salas, 2010).

科学的研究の応用

Synthesis and Binding Properties

A study by Ambrosi et al. (2009) focused on the synthesis and characterization of polytopic ligands with amino-phenol macrocycles. These ligands exhibit complex acid-base behavior and can form mono-, di-, and trinuclear Cu(II) complexes, demonstrating significant coordination chemistry applications, including metal ion sensing and separation (Ambrosi et al., 2009).

Precursor for Bioisosteric Analogs

Shishov et al. (2014) synthesized hydroxy-4-methoxytricyclo[7.3.1.02,7]trideca-2,4,6-trien-8-one, a precursor for potentially bioisosteric colchicine analogs. This highlights the compound's relevance in drug discovery and synthetic organic chemistry (Shishov et al., 2014).

Structural Aspects in Organic Synthesis

The structural and conformational analysis of oxatricyclo[6.5.0.02,7]tridecane derivatives was explored by Ianelli et al. (1996), illustrating the compound's utility in understanding molecular architecture and reaction mechanisms (Ianelli et al., 1996).

Metal–Organic Frameworks (MOFs)

Lysenko et al. (2006) reported the formation of coordination polymers incorporating μ3-hydroxotricopper(II) clusters, demonstrating the compound's potential application in the development of novel MOFs with unique properties (Lysenko et al., 2006).

Photoreduction of CO2

Matsuoka et al. (1993) studied cobalt(III) complexes with cyclam and related macrocycles for electron mediation in the photoreduction of CO2. This research highlights the compound's relevance in catalysis and environmental chemistry (Matsuoka et al., 1993).

特性

IUPAC Name |

(4R,6R)-4-hydroxy-2,8,14-triazatricyclo[8.4.0.02,6]tetradeca-1(10),11,13-trien-7-one |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H13N3O2/c15-8-4-9-11(16)13-5-7-2-1-3-12-10(7)14(9)6-8/h1-3,8-9,15H,4-6H2,(H,13,16)/t8-,9-/m1/s1 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IYCZDGSUEPCKTP-RKDXNWHRSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C(CN2C1C(=O)NCC3=C2N=CC=C3)O |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1[C@H](CN2[C@H]1C(=O)NCC3=C2N=CC=C3)O |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H13N3O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

219.24 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

(4R,6R)-4-hydroxy-2,8,14-triazatricyclo[8.4.0.0,2,6]tetradeca-1(14),10,12-trien-7-one | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

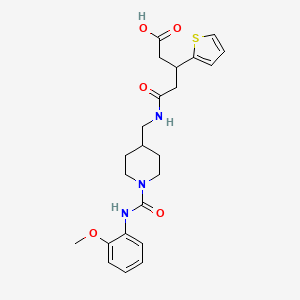

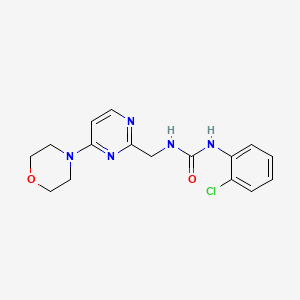

![1-(2-hydroxyethyl)-2-imino-5-oxo-N-(pyridin-3-ylmethyl)-2,5-dihydro-1H-dipyrido[1,2-a:2',3'-d]pyrimidine-3-carboxamide](/img/structure/B2495916.png)

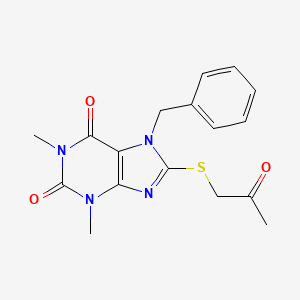

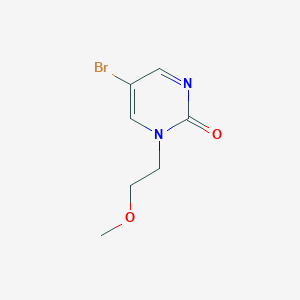

![N-(1-cyanocyclohexyl)-2-{[4-(4-fluorophenyl)-5-(pyridin-4-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}propanamide](/img/structure/B2495919.png)

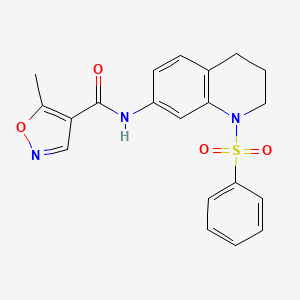

![cyclopropyl(8-methyl[1,3]dioxolo[4,5-g]quinolin-7-yl)methanone O-benzyloxime](/img/structure/B2495920.png)

![(E)-3-(but-2-en-1-yl)-8-(2-hydroxyethyl)-1,6,7-trimethyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione](/img/structure/B2495921.png)

![3,5-Bis(trifluoromethyl)-1-[3-(trifluoromethyl)benzenesulfonyl]piperidine](/img/structure/B2495922.png)

![N-(2-tert-butyl-4,6-dihydrothieno[3,4-c]pyrazol-3-yl)-3-cyclohexylpropanamide](/img/structure/B2495927.png)